molecular formula C7H9N3O2 B8715215 1-(Cyclopropylmethyl)-4-nitro-1H-pyrazole

1-(Cyclopropylmethyl)-4-nitro-1H-pyrazole

Cat. No. B8715215
M. Wt: 167.17 g/mol
InChI Key: NBEZEYMQFXFAJY-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of 4-nitro-1H-pyrazole (5.05 g, 44.7 mmol) in N,N-dimethylformamide (250 mL) was added sodium hydride (2.7 g, 68 mmol, 60% mineral oil suspension) at 0° C. in portions and then followed by bromomethylcyclopropane (6.5 mL, 67 mmol) dropwise at same temperature. The mixture was stirred at room temperature for 4 h and diluted with water (300 mL) and extracted with EtOAc (300 mL×3). The combined organic phases were washed with brine (500 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/50 to 1/20) to give the product as yellow oil (7.38 g, 98.9%).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
98.9%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[H-].[Na+].Br[CH2:12][CH:13]1[CH2:15][CH2:14]1>CN(C)C=O.O>[CH:13]1([CH2:12][N:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]2)[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (300 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/50 to 1/20)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)CN1N=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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